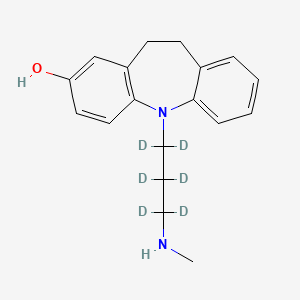
Faah-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Faah-IN-7 is a potent and reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. This compound has demonstrated significant neuroprotective effects, particularly by mitigating oxidative stress in 1321N1 astrocytes. With an IC50 value of 8.29 nM, this compound also shows notable efficacy in ex vivo neuroinflammation models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Faah-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for FAAH inhibitors often involve the use of uracil urea derivatives, which are modified at specific positions to enhance potency and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories under stringent conditions to ensure purity and efficacy. The production process may involve large-scale synthesis followed by purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Faah-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Faah-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of FAAH and its effects on endocannabinoid levels.
Biology: Investigated for its role in modulating oxidative stress and neuroinflammation in cellular models.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, chronic pain, and inflammation
Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system.
作用机制
Faah-IN-7 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can modulate various physiological processes, including pain perception, inflammation, and neuroprotection. The inhibition is reversible and occurs through the formation of a non-covalent complex with the enzyme .
相似化合物的比较
Similar Compounds
URB597: Another potent FAAH inhibitor with similar neuroprotective effects.
PF-04457845: A selective FAAH inhibitor with applications in pain management.
JZL195: A dual inhibitor of FAAH and monoacylglycerol lipase (MAGL), offering broader modulation of the endocannabinoid system
Uniqueness
Faah-IN-7 is unique due to its high potency (IC50 = 8.29 nM) and reversible inhibition mechanism. It also demonstrates significant efficacy in reducing oxidative stress and neuroinflammation, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .
属性
分子式 |
C26H29N3O4 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
[3-(3-carbamoyl-5-methylfuran-2-yl)phenyl] 4-(3-phenylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C26H29N3O4/c1-19-17-23(25(27)30)24(32-19)21-10-5-11-22(18-21)33-26(31)29-15-13-28(14-16-29)12-6-9-20-7-3-2-4-8-20/h2-5,7-8,10-11,17-18H,6,9,12-16H2,1H3,(H2,27,30) |
InChI 键 |
JMSBPALRPPPUGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(O1)C2=CC(=CC=C2)OC(=O)N3CCN(CC3)CCCC4=CC=CC=C4)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


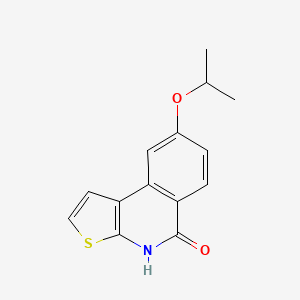
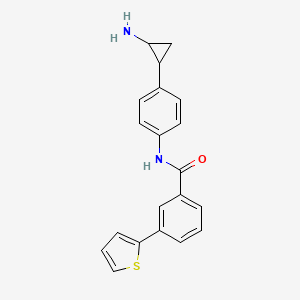
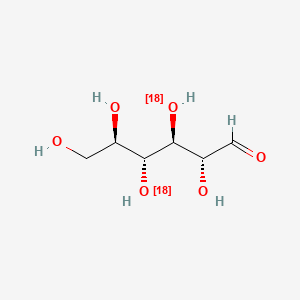
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
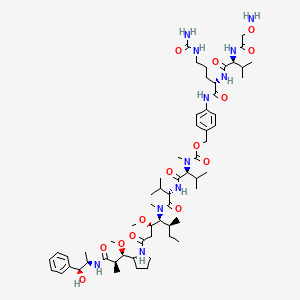
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
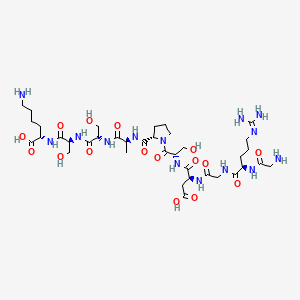
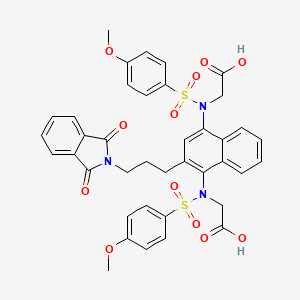
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
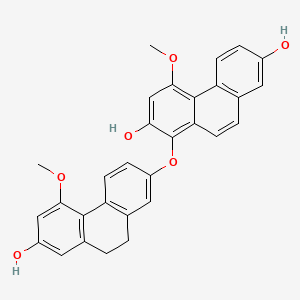
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)

